
D-Psicose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Psicose (C₆H₁₂O₆), also referred to as D-allulose, is a natural but rare ketohexose. It shares the same empirical formula as common monosaccharides like glucose and fructose. The unique feature of this compound is its epimeric relationship with fructose at the 3-position . Although it occurs naturally in small quantities in certain foods, it has gained attention as a low-calorie sweetener used by major commercial food and beverage manufacturers.
Vorbereitungsmethoden
Synthesewege::
- D-Psicose kann durch verschiedene Methoden synthetisiert werden, darunter enzymatische Prozesse und chemische Umwandlungen.
- Die enzymatische Umwandlung von D-Fructose unter Verwendung von D-Tagatose-3-Epimerase (DTE) führt zur Bildung von this compound.
- Die chemische Synthese beinhaltet die selektive Epimerisierung von D-Fructose an der C-3-Position.
- Die kommerzielle Produktion von this compound umfasst die enzymatische Umwandlung von D-Fructose, die aus Mais oder anderen Quellen gewonnen wird.
- Das Enzym DTE katalysiert die Umwandlung von D-Fructose zu this compound im industriellen Maßstab.
Analyse Chemischer Reaktionen
Thermal Degradation in Caramelization and Maillard Reactions
D-Psicose undergoes degradation under high-temperature conditions, with kinetics influenced by pH and heating duration:
-
Caramelization : At 100°C for 24 hours, solutions at pH 11.0 retained only 15.2% of initial this compound after 2 hours, accompanied by rapid browning and pH reduction. Residual ratios at neutral pH (6.5) were ≈70% .
-
Maillard Reaction : With glycine (0.05 M each), this compound degradation at pH 11.0 occurred 4× faster than at pH 4.0. Browning intensity increased linearly under alkaline conditions, correlating with acid formation .
Comparative Stability vs. Other Hexoses
Sugar | Residual Ratio (pH 11.0, 2 hours) | Browning Intensity (A420 nm) |
---|---|---|
This compound | 15.2% | 1.8 |
D-Fructose | 14.5% | 2.1 |
D-Glucose | 12.7% | 2.3 |
Data sourced from equimolar glycine mixtures at 100°C . |
Enzymatic Epimerization Pathways
This compound is biosynthesized via thermodynamically driven enzymatic cascades:
-
E. coli Pathway : Converts D-glucose to this compound through phosphorylation, epimerization (via AlsE enzyme), and dephosphorylation. AlsE catalyzes fructose 6-phosphate (F6P) to psicose 6-phosphate (P6P), achieving ≈90% yield under optimized conditions .
-
Reverse Activity : AlsE also assimilates this compound into central metabolism by reversing this reaction, highlighting bidirectional functionality .
Key Thermodynamic Parameters
Reaction Step | ΔG'° (kJ/mol) | Enzyme Involved |
---|---|---|
F6P → P6P (epimerization) | -8.2 | AlsE |
P6P → this compound (dephosphorylation) | -15.4 | Phosphatase |
Borate Complexation for Isolation
Borate ions selectively bind this compound, enabling separation from fructose mixtures:
-
Complex Structure : Forms α-D-psicofuranose-cis -C3,4 diol borate in dimethyl sulfoxide (DMSO), confirmed via ¹H NMR (δ = 3.6 ppm) and gCOSY spectroscopy .
-
Binding Affinity : Psicose-borate complexes exhibit stronger stability (Kd ≈ 10⁻⁴ M) than fructose-borate complexes (Kd ≈ 10⁻³ M), enabling chromatographic separation .
Solubility and Stability in Solvents
This compound’s solubility varies significantly across solvents, impacting reaction design:
Solubility at 298.15 K (g/g solvent)
Solvent | Solubility |
---|---|
Methanol | 0.412 |
Ethanol | 0.287 |
Acetone | 0.105 |
Acetonitrile | 0.032 |
Data modeled using the NRTL equation . |
Thermogravimetric analysis (TGA) confirms decomposition begins at 160°C, preceding melting (58–109°C) .
pH-Dependent Stability in Food Matrices
This compound degradation correlates with food alkalinity and processing methods:
-
Acidic Foods (pH 4.0) : Stable in fig jam and nori-tsukudani (≤5% loss after 12 months) .
-
Alkaline Foods (pH 9.0–11.0) : Meringue showed 40–60% this compound loss during baking due to Maillard-driven degradation .
Long-Term Stability and Byproduct Formation
Heating this compound at 100°C for 24 hours generates:
-
Organic Acids : Formic, acetic, and levulinic acids (pH reduction from 11.0 to 8.2) .
-
Furan Derivatives : Hydroxymethylfurfural (HMF) detected via HPLC at 0.8–1.2 mM concentrations .
This compound’s reactivity is defined by its susceptibility to thermal degradation, enzymatic interconversion, and selective borate interactions. These properties necessitate precise control of pH, temperature, and solvent systems in industrial applications. Ongoing research focuses on stabilizing this compound in neutral and alkaline foods while optimizing enzymatic yields for scalable production.
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
D-Psicose is recognized for its low energy value, approximately 0.3% that of sucrose, making it an attractive alternative sweetener for calorie-restricted diets. It provides about 70% of the sweetness of sucrose without contributing significantly to caloric intake .
Table 1: Nutritional Comparison of this compound and Sucrose
Property | This compound | Sucrose |
---|---|---|
Relative Sweetness | 70% | 100% |
Energy Value | 0.3% | 100% |
Blood Glucose Regulation
Research indicates that this compound can effectively suppress postprandial blood glucose levels, particularly in individuals with borderline diabetes. In a clinical study involving 26 subjects, those consuming this compound experienced significantly lower blood glucose levels at 30 and 60 minutes post-meal compared to control groups .
Case Study: Blood Glucose Suppression
- Participants: 26 adults (including borderline diabetes patients)
- Intervention: Single ingestion of 5 g this compound with a standard meal
- Results: Significant reduction in blood glucose levels (p<0.01) at 30 and 60 minutes post-consumption.
Weight Management and Fat Accumulation
Long-term studies in rats indicate that this compound can lead to lower body weight gain and reduced intra-abdominal fat accumulation compared to sucrose . This suggests potential applications in weight management products.
Table 2: Effects of this compound on Body Weight in Rats
Parameter | This compound Group | Sucrose Group |
---|---|---|
Final Body Weight (g) | Lower | Higher |
Intra-abdominal Fat Weight (g) | Significantly Lower | Higher |
Functional Food Ingredient
This compound has been explored as a functional food ingredient due to its antioxidant properties and ability to enhance food texture and flavor. Studies suggest that it can improve gelling behavior and stability in processed foods .
Biotechnological Production
Advancements in biotechnology have enabled efficient production methods for this compound. Research has demonstrated the use of genetically modified E. coli strains to produce this compound from D-glucose through a series of enzymatic reactions, achieving significant yields . This method presents a sustainable alternative to traditional chemical synthesis.
Safety and Toxicology Studies
Long-term toxicity studies have shown that this compound is safe for consumption, with no significant adverse effects observed in rats over extended periods . The compound is classified as having low toxicity, making it suitable for use as a food additive.
Wirkmechanismus
- D-Psicose is minimally metabolized and excreted unchanged.
- It inhibits enzymes (α-glucosidase, α-amylase, maltase, sucrase) in the gastrointestinal tract, affecting starch and disaccharide metabolism.
- Molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Seltenheit und die besondere Epimerisierung von D-Psicose zeichnen sie aus.
Ähnliche Verbindungen: Andere Ketohexosen (z. B. D-Fructose, D-Sorbose), aber keine stimmen mit ihren spezifischen Eigenschaften überein.
Eigenschaften
Molekularformel |
C6H12O6 |
---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.